CID 85532570
Description
Current Status and Research Significance of CID 85532570 in Scientific Literature
This compound, or GNE-3511, is a potent and selective inhibitor of Dual Leucine Zipper Kinase (DLK), also known as MAP3K12. researchgate.netnih.gov Its significance in the scientific community stems from its potential as a neuroprotective agent. GNE-3511 is characterized as an orally active and brain-penetrant compound, making it a valuable tool for in vivo studies targeting the central nervous system. medchemexpress.com
Research has demonstrated that GNE-3511 offers protection to neurons from degeneration in laboratory settings and shows activity in animal models of neurodegenerative diseases. researchgate.netnih.gov Specifically, it has been shown to be effective in preventing epileptogenesis, neuronal loss, and cognitive and behavioral deficits in a mouse model of temporal lobe epilepsy. biorxiv.orgbiorxiv.org In these studies, GNE-3511 prevented spontaneous recurrent seizures and exhibited a neuroprotective effect in the hippocampus. biorxiv.org Furthermore, its administration has been linked to the suppression of nociceptive behavior and edema in mouse models. medchemexpress.com
The inhibitory activity of GNE-3511 is well-documented, with a reported Ki of 0.5 nM for DLK. medchemexpress.com Its selectivity is a key aspect of its research value. For instance, its IC50 values for other kinases such as JNK1, JNK2, and JNK3 are significantly higher, at 129 nM, 514 nM, and 364 nM, respectively, indicating a greater potency for DLK. medchemexpress.com This selectivity allows researchers to more specifically probe the function of DLK in various biological processes.
| Target | Ki (nM) | IC50 (nM) |
|---|---|---|
| DLK | 0.5 | Data not available |
| p-JNK | Data not available | 30 |
| DRG | Data not available | 107 |
| JNK1 | Data not available | 129 |
| JNK2 | Data not available | 514 |
| JNK3 | Data not available | 364 |
| MLK1 | Data not available | 67.8 |
| MLK2 | Data not available | 767 |
| MLK3 | Data not available | 602 |
| MKK4 | Data not available | >5000 |
| MKK7 | Data not available | >5000 |
Historical Context of Compound Class Discovery and Relevance to this compound Research
The journey to understanding compounds like GNE-3511 began with the discovery of its target, Dual Leucine Zipper Kinase (DLK). DLK, a member of the mixed-lineage kinase family, has been identified as a key regulator of neuronal stress responses. annualreviews.org Its involvement in both neuronal development and degeneration has made it a focal point for researchers seeking to understand and combat neurodegenerative diseases. annualreviews.org
The development of inhibitors targeting the kinase family, in general, has been a major focus of medicinal chemistry for decades. nih.gov The initial exploration into DLK inhibitors was driven by the understanding that this enzyme plays a central role in signaling pathways that lead to neuronal cell death. researchgate.net Early research efforts led to the identification of potent and selective inhibitors, though often with limitations such as high in vivo clearance. researchgate.net
The evolution of DLK inhibitors saw researchers employing strategies like scaffold hopping to enhance the physicochemical properties of these compounds, aiming for better central nervous system penetration. researchgate.net This progression of research and development has been crucial for the creation of advanced research tools like GNE-3511. The ability to pharmacologically inhibit DLK with a high degree of selectivity allows for more precise investigations into its role in various pathological conditions. researchgate.net
Gaps in Current Understanding and Rationale for Further Investigation of this compound
Despite the promising profile of GNE-3511 and other DLK inhibitors, significant gaps in our understanding remain. A primary concern is the potential for off-target effects and unforeseen side effects. Clinical trials of other DLK inhibitors have revealed adverse events, including sensory neuropathy, which has led to the discontinuation of some studies. nih.govmdpi.com This highlights a critical need to thoroughly investigate the broader pharmacological profile of GNE-3511 to assess its potential for similar adverse effects.
Furthermore, while GNE-3511 has shown efficacy in preclinical models, the full spectrum of its therapeutic potential is yet to be explored. nih.gov Research has largely concentrated on its neuroprotective effects in the context of neurodegenerative diseases and nerve injury. However, the role of DLK in other physiological and pathological processes is an area of active investigation, suggesting that GNE-3511 could be a valuable tool in a wider range of research contexts.
The precise mechanisms by which GNE-3511 exerts its neuroprotective effects also warrant deeper investigation. While it is known to inhibit DLK, the downstream consequences of this inhibition in different neuronal populations and disease states are not fully elucidated. A more comprehensive understanding of its mechanism of action could lead to the identification of new therapeutic strategies and biomarkers to monitor treatment efficacy. The potential for GNE-3511 to cause cytoskeletal disruption, as has been observed with other DLK inhibitors, is another area that requires careful examination. nih.gov
| Parameter | Value |
|---|---|
| In vivo Plasma Clearance | Moderate |
| Volume of Distribution | Moderate |
| Half-life | Short |
| Brain Penetration | Yes |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H6O3 |
|---|---|
Molecular Weight |
138.12 g/mol |
InChI |
InChI=1S/C7H6O3/c8-4-1-2-6-7(10-6)3-5-9/h1-4,6-7H |
InChI Key |
NLQHFJUFBPGIFX-UHFFFAOYSA-N |
Canonical SMILES |
C(=CC1C(O1)C=C=O)C=O |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Strategies for Cid 85532570
Established Synthetic Pathways for CID 85532570
The synthesis of Zafirlukast has been approached through several established routes, often involving the construction of the core indole (B1671886) structure followed by the attachment of the side chains. These pathways are characterized by multi-step reaction sequences that have been optimized to improve yields and facilitate large-scale production.
Multi-step Reaction Sequences and Optimizations
One of the well-documented synthetic routes to Zafirlukast begins with the esterification of 3-methoxy-4-methyl benzoic acid. newdrugapprovals.org A subsequent key step involves the allylic bromination of the resulting methyl ester. newdrugapprovals.org The synthesized bromo compound is then reacted with 5-nitroindole (B16589) in the presence of a silver oxide catalyst to form the condensed indole intermediate. newdrugapprovals.orgethernet.edu.et The synthesis proceeds with the N-methylation of the indole nitrogen using methyl iodide. newdrugapprovals.org The nitro group is then reduced to an amine, commonly achieved through catalytic hydrogenation using palladium on carbon (Pd/C). newdrugapprovals.org This is followed by the introduction of the cyclopentyl carbamate (B1207046) moiety via reaction with cyclopentyl chloroformate. newdrugapprovals.org The final step involves the hydrolysis of the ester and subsequent amidation with o-toluenesulfonamide (B73098) to yield Zafirlukast. newdrugapprovals.org
A convergent synthetic strategy has also been described, which involves the preparation of two key fragments that are later coupled. google.com This approach can offer greater flexibility and efficiency. One fragment is an appropriately substituted indole carbamate, and the other is a sulfonamide derivative. google.com
A notable multi-step synthesis involves the following key transformations nih.gov:
Esterification: 3-methoxy-4-methyl benzoic acid is converted to its methyl ester.
Bromination: The methyl ester undergoes bromination.
Condensation: The bromo derivative is condensed with 5-nitroindole.
Reduction: The nitro group is reduced to an amine using Raney Nickel and hydrogen gas. nih.gov
Carbamate Formation: The resulting amine is reacted with cyclopentyl chloroformate. nih.gov
Hydrolysis: The ester is hydrolyzed to a carboxylic acid using lithium hydroxide. nih.gov
Amidation: The final coupling with o-toluenesulfonamide is achieved using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov
The table below summarizes a selection of reaction steps and their corresponding reagents as described in the literature.
| Step | Starting Material | Reagent(s) | Product | Reference(s) |
| Condensation | Bromo-ester & 5-nitroindole | Silver Oxide | Condensed indole derivative | newdrugapprovals.orgethernet.edu.et |
| N-methylation | Indole derivative | Methyl Iodide, NaH | N-methylated indole | newdrugapprovals.org |
| Nitro Reduction | Nitro-indole derivative | Pd/C, H₂ | Amino-indole derivative | newdrugapprovals.org |
| Amidation | Carboxylic acid & o-toluenesulfonamide | DCC, DMAP | Zafirlukast | nih.gov |
Stereoselective and Regioselective Synthetic Approaches
The established syntheses of Zafirlukast inherently involve significant regioselectivity. For instance, the alkylation of the indole ring with the substituted benzyl (B1604629) bromide occurs specifically at the C3 position, which is the most nucleophilic carbon in the indole ring. ethernet.edu.et This regioselectivity is a fundamental aspect of indole chemistry.
Furthermore, the electrophilic substitution reactions on the benzene (B151609) ring of the starting materials are directed by the existing substituents, leading to the desired regioisomers. For example, the functionalization of the 3-methoxy-4-methyl benzoic acid derivative proceeds at specific positions due to the directing effects of the methoxy (B1213986) and alkyl groups.
As Zafirlukast is an achiral molecule, stereoselectivity is not a factor in its direct synthesis. However, in the synthesis of chiral analogues of Zafirlukast, stereoselective methods would be crucial. General strategies for the stereoselective synthesis of indole derivatives, which could be applied to analogues of Zafirlukast, include the use of chiral catalysts, chiral auxiliaries, and biocatalysis. numberanalytics.com
Novel Methodologies for the Preparation of this compound
Green Chemistry Principles in this compound Synthesis
A significant advancement in the synthesis of Zafirlukast has been the development of a route that aligns with several principles of green chemistry. researchgate.netnumberanalytics.comnih.govuc.pt This novel synthesis involves the construction of the 3-aroylindole core through an intramolecular oxidative coupling via sp³ C-H bond activation. researchgate.netnumberanalytics.comnih.govuc.pt A key feature of this pathway is that it is transition-metal and peroxide-free, utilizing sodium persulfate as the oxidizing agent. researchgate.netnumberanalytics.comnih.govuc.pt This avoidance of heavy metals and hazardous peroxides contributes to a greener process.
Flow Chemistry and Automated Synthesis Techniques
While specific literature detailing the application of flow chemistry or automated synthesis for Zafirlukast is not prevalent, these techniques are increasingly being used for the synthesis of indole derivatives in general. uc.ptnih.govresearchgate.net Flow chemistry offers several advantages for pharmaceutical manufacturing, including improved safety, better heat and mass transfer, and the potential for higher yields and purity. uc.pt The synthesis of various heterocyclic compounds, including indoles, has been successfully demonstrated using flow processes. uc.pt Given the multi-step nature of Zafirlukast synthesis, a continuous flow process could potentially be developed to enhance efficiency and scalability.
Automated synthesis on a nanoscale, using techniques like acoustic droplet ejection, has been employed for the rapid screening and optimization of reactions for synthesizing indole derivatives. nih.gov Such automated platforms could be utilized to efficiently explore the reaction space for the synthesis of Zafirlukast and its analogues, accelerating the discovery of optimized conditions and novel derivatives. nih.gov
Derivatization and Analogue Synthesis of this compound
Extensive research has been dedicated to the synthesis of analogues and derivatives of Zafirlukast to investigate their structure-activity relationships (SAR) and to develop compounds with improved or novel biological activities. acgpubs.orgresearchgate.netatsjournals.orgnih.gov Modifications have been made to various parts of the Zafirlukast molecule, including the indole nitrogen, the C-5 position of the indole ring, and the sulfonamide moiety. acgpubs.orgatsjournals.org
One study describes the synthesis of sixteen analogues of Zafirlukast to explore their potential as inhibitors of TNFR1 signaling. acgpubs.orgnih.gov The synthesis of these analogues adapted a known route, starting with a silver-mediated Friedel-Crafts reaction between 5-nitroindole and a substituted bromobenzyl ester. acgpubs.orgnih.gov
Another research effort focused on creating four new series of Zafirlukast analogues by modifying the cyclopentyl and o-tolylsulfonamide groups, as well as creating N-desmethyl and dicyclohexyl urea (B33335) (DCU) analogues. acgpubs.orgatsjournals.org These syntheses involved standard chemical transformations such as alkylation, reduction, hydrolysis, and amide coupling reactions. acgpubs.orgatsjournals.org
The following table provides examples of synthesized Zafirlukast analogues and the corresponding modifications.
| Analogue Type | Modification | Starting Material/Key Reagent | Reference(s) |
| TNFR1 Inhibitor Analogues | Various substitutions | 5-nitroindole, bromobenzyl esters | acgpubs.orgnih.gov |
| N-desmethyl analogues | Removal of the methyl group from the indole nitrogen | N-desmethyl indole intermediate | acgpubs.orgatsjournals.org |
| DCU analogues | Replacement of the sulfonamide with a dicyclohexyl urea group | Carbamate protected carboxylic acid, DCC | atsjournals.org |
| Dimer analogues | Coupling of two Zafirlukast-like fragments | Amine and N-protected acid fragments | acgpubs.orgatsjournals.org |
These derivatization studies have led to the identification of analogues with significantly improved efficacy and potency for specific biological targets, highlighting the Zafirlukast scaffold as a valuable template for drug discovery. acgpubs.orgnih.gov
Chemical Modification Strategies for Functionalization
The functionalization of a lead compound is a critical step in drug discovery, aimed at enhancing potency, selectivity, and pharmacokinetic properties. For a hypothetical compound like this compound, chemists would first identify reactive handles within its molecular structure. These could include functional groups such as hydroxyls, amines, carboxylic acids, or even activated carbon-hydrogen bonds.
Strategies for modification would likely involve:
Acylation and Alkylation: Introducing new carbon chains to modulate lipophilicity and target interactions.
Cross-Coupling Reactions: Forming new carbon-carbon or carbon-heteroatom bonds to append complex moieties, potentially guided by the known structure of a biological target.
Bioisosteric Replacement: Swapping functional groups with others that have similar physical or chemical properties to improve metabolic stability or reduce off-target effects.
Without knowledge of the core scaffold of this compound, these remain general principles rather than specific, actionable strategies.
Structure Activity Relationship Sar Studies of Cid 85532570 and Its Analogues
Rational Design and Synthesis of Advanced CID 85532570 Analogues
Fragment-Based Drug Discovery Approaches (Pre-clinical Lead Identification)Fragment-based drug discovery (FBDD) is a strategy used in early-stage drug discovery to identify lead compounds.bioduro.comThis approach begins by screening libraries of small, low-molecular-weight molecules, known as fragments (typically <300 Da), for weak binding to the biological target.frontiersin.orgnih.govAlthough these initial hits have low affinity, they are often highly efficient binders relative to their size.nih.govOnce identified, these fragments serve as starting points for chemical elaboration. Through techniques like fragment growing, linking, or merging, medicinal chemists can develop more potent, lead-like molecules with improved pharmacological properties.frontiersin.orgFBDD has proven to be an effective method for tackling challenging drug targets.nih.gov
Without specific data for "this compound," the detailed research findings and data tables requested cannot be generated.
Compound "this compound" Not Found in Public Scientific Databases
Initial and comprehensive searches for the chemical compound designated as "this compound" have yielded no specific results in publicly available scientific and chemical databases. The identifier does not correspond to a recognized compound in the searched literature.
The search results were primarily dominated by information related to "Chemically Inducible Dimerization" (CID), a biotechnology technique used to control protein interactions. This is a research tool and not a specific chemical compound for therapeutic or other applications.
Additionally, a distinct compound, "CID-078," was identified as a Cyclin A/B RxL inhibitor. However, this is a separate molecule and should not be confused with the requested "this compound."
Due to the absence of any data specifically identifying or describing the molecular and cellular mechanisms of a compound with the identifier "this compound," the requested article on its molecular targets, signaling pathways, and cellular responses cannot be generated. Further clarification on the compound's identity or an alternative, correct identifier is required to proceed with the requested scientific summary.
Molecular and Cellular Mechanisms of Action of Cid 85532570
Cellular Responses and Phenotypic Changes Induced by CID 85532570 in In Vitro Models
Cell Viability and Proliferation Studies (Excluding Cytotoxicity for therapeutic purposes)
OTSSP167 has demonstrated a significant capacity to inhibit cell proliferation across a diverse range of human cancer cell lines. This anti-proliferative effect is observed at low nanomolar concentrations and is dose-dependent. oncotarget.com The mechanism is often linked to the disruption of the cell cycle. For instance, in T-cell acute lymphoblastic leukemia (T-ALL) and glioblastoma (GBM) cell lines, treatment with OTSSP167 leads to cell cycle arrest, primarily at the G2/M phase. frontiersin.orgnih.govnih.gov In neuroblastoma (NB) cells, the compound has been shown to block cell cycle progression at the G1 phase by inhibiting the phosphorylation of the retinoblastoma (Rb) protein. oncotarget.com
Studies have reported that the anti-proliferative activity of OTSSP167 may also stem from off-target effects. Research has indicated that even cells with MELK knocked out remain sensitive to the compound, suggesting it can block cell proliferation through alternative mechanisms. oncotarget.com Off-target activity has been noted against kinases such as Aurora B, BUB1, and Haspin. oncotarget.complos.org
The potency of OTSSP167's effect on cell proliferation varies between cell types, as illustrated by the half-maximal inhibitory concentration (IC50) values obtained from various studies.
Table 1: Inhibitory Concentration (IC50) of OTSSP167 on Cell Proliferation in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
|---|---|---|---|
| DU4475 | Breast | 2.3 | medchemexpress.commedchemexpress.com |
| T47D | Breast | 4.3 | medchemexpress.commedchemexpress.com |
| 22Rv1 | Prostate | 6.0 | medchemexpress.commedchemexpress.com |
| A549 | Lung | 6.7 | medchemexpress.commedchemexpress.com |
| IMR-32 | Neuroblastoma | 17 | oncotarget.comresearchgate.net |
| T-ALL cell lines | T-cell Acute Lymphoblastic Leukemia | 10-50 | nih.govashpublications.org |
| HT1197 | Bladder | 97 | medchemexpress.commedchemexpress.com |
Apoptosis and Necrosis Pathways (Mechanistic Understanding)
OTSSP167 is a potent inducer of apoptosis in several cancer cell models. The molecular mechanism underlying this effect involves the activation of key components of the programmed cell death cascade. A common indicator of apoptosis induction by OTSSP167 is the cleavage of poly(ADP-ribose) polymerase (PARP) and caspase-3. oncotarget.comnih.govresearchgate.net This has been observed in neuroblastoma, T-ALL, and some triple-negative breast cancer (TNBC) cell lines. oncotarget.comnih.govplos.org
In T-ALL cells, the apoptotic response is associated with the inhibition of multiple survival pathways. OTSSP167 was found to inhibit the MAP2K7-JNK pathway, as well as the mTOR and NOTCH1 pathways. nih.govashpublications.org Proteomic analysis in T-ALL cell lines confirmed the increased cleavage of caspases involved in the extrinsic pathway of apoptosis following treatment. nih.gov
In neuroblastoma cells, the induction of apoptosis is linked to OTSSP167's ability to inhibit MELK, which subsequently leads to the activation of the Rb pathway and cell cycle arrest, triggering cell death. oncotarget.com Similarly, in lymphoma cell lines, OTSSP167 treatment leads to a significant increase in apoptotic cells, demonstrated by Annexin V staining and the cleavage of PARP. researchgate.nethaematologica.org However, the response can be context-dependent; for example, the SUM-159 TNBC cell line did not show significant PARP cleavage at concentrations that were effective in other cell lines, suggesting potential resistance mechanisms or alternative cell death pathways. plos.org
Cell Migration and Invasion Assays (Research Context)
The compound this compound has been shown to effectively suppress the migration and invasion of cancer cells in research settings. These assays, which model a cell's ability to move through tissues, are crucial for understanding metastatic potential.
In studies using glioblastoma (GBM) cell lines (U87 and LN229), OTSSP167 significantly inhibited both cell migration and invasion. nih.gov Transwell migration assays, which measure the movement of cells through a porous membrane, showed a dose-dependent reduction in cell motility. nih.govucsf.edu For instance, treatment with 100 nM OTSSP167 reduced the migration of U87 and LN229 cells by 73.34% and 86.37%, respectively. nih.gov
Invasion assays, which utilize a layer of extracellular matrix (like Matrigel) to simulate the basement membrane, further confirmed the compound's inhibitory effects. nih.govsigmaaldrich.com In GBM cells, 100 nM OTSSP167 led to a drastic reduction in invasion rates. nih.gov Similar inhibitory effects on invasion have been noted in MCF-7 breast cancer cells. caymanchem.com The mechanism for this is partly attributed to the disruption of the AKT phosphorylation pathway, which is involved in cell motility. frontiersin.orgnih.gov
Table 2: Effect of OTSSP167 on Glioblastoma Cell Migration and Invasion
| Cell Line | Assay Type | OTSSP167 Concentration (nM) | % Reduction (Compared to Control) | Reference |
|---|---|---|---|---|
| U87 | Migration | 50 | 46.67% | nih.gov |
| U87 | Migration | 100 | 73.34% | nih.gov |
| LN229 | Migration | 50 | 56.72% | nih.gov |
| LN229 | Migration | 100 | 86.37% | nih.gov |
| U87 | Invasion | 100 | 81.67% | nih.gov |
Subcellular Localization and Trafficking of this compound
The direct subcellular localization of this compound itself is not extensively documented. However, research has focused on how the compound affects the localization of its primary target, the MELK protein. The subcellular distribution of MELK is tightly regulated during the cell cycle. frontiersin.org
Under normal conditions, MELK translocates from the cytoplasm to the cell cortex at the onset of anaphase, a process that is dependent on the cell cycle state. plos.orgfrontiersin.org This translocation is believed to be regulated by its kinase activity. plos.org Studies using GFP-tagged MELK have shown that treatment with OTSSP167 induces a premature localization of MELK to the cell cortex in cells that are in prometaphase. medchemexpress.complos.orgplos.org This suggests that by inhibiting MELK's kinase activity, OTSSP167 alters the protein's normal spatiotemporal regulation and causes it to mislocalize. plos.org
Table of Compound Names
| PubChem CID | Common Name/Identifier |
| 85532570 | OTSSP167, OTS167 |
Pharmacological and Biological Characterization of Cid 85532570 in Pre Clinical Research Models
In Vitro Receptor Binding and Functional Assays for CID 85532570
No information is available regarding the in vitro receptor binding profile or functional activity of this compound.
Agonist, Antagonist, and Modulatory Properties
There are no published studies detailing the agonist, antagonist, or modulatory properties of this compound at any specific biological target.
Allosteric Modulation Studies
No research has been identified that investigates the potential allosteric modulatory effects of this compound on any receptor or enzyme.
Evaluation of this compound Activity in Complex Ex Vivo and In Vitro Systems
There is no available data on the evaluation of this compound in complex biological systems such as organotypic slice cultures or primary cell co-culture models.
Organotypic Slice Cultures
No studies have been published that utilize organotypic slice cultures to assess the activity of this compound.
Primary Cell Co-Culture Models
There is no literature available describing the use of primary cell co-culture models to investigate the effects of this compound.
Assessment of Pharmacodynamic Biomarkers in Non-Human Pre-clinical Models
No in vivo studies in non-human pre-clinical models have been reported that would allow for the assessment of pharmacodynamic biomarkers related to the administration of this compound.
Target Engagement Studies in Animal Models
Pre-clinical investigations in various animal models have demonstrated the successful target engagement of this compound, also known as GNE-3511. The primary target of this compound is the Dual Leucine Zipper Kinase (DLK), an essential regulator of neuronal degeneration. researchgate.netnih.gov A key indicator of target engagement in vivo is the modulation of downstream signaling molecules.
In a mouse model of Parkinson's disease induced by the neurotoxin MPTP, administration of GNE-3511 led to a discernible decrease in the phosphorylation of c-Jun. researchgate.net C-Jun is a downstream mediator of the DLK signaling pathway, and its reduced phosphorylation serves as a reliable biomarker for the inhibition of DLK activity. researchgate.net Similarly, in a model of acute nerve injury involving an optic nerve crush, GNE-3511 treatment also resulted in decreased phosphorylation of c-Jun, further confirming its ability to engage its target in the central nervous system. researchgate.net
Studies in a mouse model of Amyotrophic Lateral Sclerosis (ALS), specifically the SOD1(G93A) model, showed that GNE-3511 reduced cortical levels of phosphorylated c-Jun in a dose-dependent manner. researchgate.net These findings collectively provide strong evidence that this compound effectively engages its molecular target, DLK, in relevant animal models of neurodegeneration.
Pathway Modulation Verification in Pre-clinical Specimens
The biological activity of this compound is predicated on its ability to modulate the DLK signaling pathway, which plays a crucial role in neuronal stress responses and degeneration. researchgate.net Pre-clinical studies have successfully verified the modulation of this pathway in various experimental settings. The inhibition of DLK by GNE-3511 has been shown to suppress the DLK/JNK (c-Jun N-terminal kinase) signaling cascade. biorxiv.org
For instance, in a pilocarpine-induced model of temporal lobe epilepsy in mice, a primary objective of the research was to suppress the DLK/JNK pathway with GNE-3511. biorxiv.org The positive outcomes of this study, including neuroprotection and prevention of seizures, were attributed to the successful inhibition of this pathway. biorxiv.org Furthermore, research in models of axonal injury has shown that GNE-3511 prevents axotomy-induced phosphorylation of c-Jun, consistent with the regulation of this process by the DLK/JNK pathway. nih.gov
The table below summarizes the key findings related to pathway modulation by this compound in pre-clinical specimens.
| Model System | Key Finding | Pathway Modulated |
| MPTP Mouse Model of Parkinson's Disease | Decreased phosphorylation of c-Jun | DLK/JNK Pathway |
| Optic Nerve Crush Model | Decreased phosphorylation of c-Jun | DLK/JNK Pathway |
| SOD1(G93A) Mouse Model of ALS | Dose-dependent reduction of cortical p-c-Jun | DLK/JNK Pathway |
| Pilocarpine-Induced Epilepsy Model | Prevention of epileptogenesis and neuronal loss | DLK/JNK Pathway |
In Vivo Efficacy Studies of this compound in Relevant Disease Models (Non-Human)
The therapeutic potential of this compound has been investigated in a range of non-human disease models, demonstrating its efficacy in mitigating disease-related pathologies.
Proof-of-Concept Studies in Genetic and Induced Animal Models
Proof-of-concept for the efficacy of this compound has been established in both genetic and toxin-induced animal models of neurodegenerative diseases.
In the SOD1(G93A) transgenic mouse model of ALS, chronic administration of GNE-3511 resulted in a delay in neuromuscular junction denervation by approximately 10% compared to vehicle-treated controls. researchgate.net This finding suggests a neuroprotective effect in a genetically driven model of motor neuron disease.
In the MPTP-induced mouse model of Parkinson's disease, a widely used neurotoxin model, GNE-3511 demonstrated neuroprotective effects. researchgate.net This indicates that the compound can protect dopaminergic neurons from toxin-induced degeneration. researchgate.net
Furthermore, in a pilocarpine-induced model of temporal lobe epilepsy, GNE-3511 was found to be effective in preventing epileptogenesis, neuronal loss, and associated cognitive and behavioral deficits. biorxiv.org Histological examination of the hippocampus in these animals revealed a significant neuroprotective effect in the CA1 area and dentate gyrus. biorxiv.org
The compound has also shown efficacy in models of other neurological conditions. For example, in a mouse model of Fragile X syndrome (dFmr1 deletion), GNE-3511 suppressed defects in neuronal development and behavior. nih.gov In a sciatic nerve transection model of neuropathic pain, it was found to reduce mechanical allodynia. nih.gov
Dose-Response Relationships in Research Models (Excluding Clinical Dosage)
The in vivo efficacy of this compound has been shown to be dose-dependent in several pre-clinical research models. This relationship is a critical aspect of its pharmacological characterization.
In two distinct animal models of disease, GNE-3511 demonstrated dose-dependent activity. researchgate.netnih.gov In the SOD1(G93A) mouse model of ALS, pharmacological inhibition of DLK with GNE-3511 led to a dose-dependent reduction in cortical p-c-Jun. researchgate.net
In a study on a temporal lobe epilepsy model, two different doses of GNE-3511 were administered, and both were found to prevent spontaneous recurrent seizures in a dose-dependent manner when compared to the control group. biorxiv.org The higher dose exhibited a more pronounced effect. biorxiv.org
The table below provides a summary of the dose-dependent effects observed in pre-clinical models.
| Disease Model | Outcome Measure | Observation |
| Neurodegeneration Models (unspecified) | Neuronal Protection | Demonstrated dose-dependent activity. researchgate.netnih.gov |
| SOD1(G93A) Mouse Model of ALS | Cortical p-c-Jun levels | Reduced in a dose-dependent manner. researchgate.net |
| Pilocarpine-Induced Epilepsy Model | Prevention of spontaneous recurrent seizures | Prevented seizures in a dose-dependent manner. biorxiv.org |
Computational and Chemoinformatic Analyses of Cid 85532570
Pharmacophore Modeling and Virtual Screening Applications for CID 85532570
Without access to the compound's structure, target information, or any experimental or computational results, a valid and factual article cannot be produced.
Ligand-Based and Structure-Based Pharmacophore Generation
Pharmacophore modeling is a pivotal technique in drug discovery for identifying the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. This process can be approached from two main perspectives: ligand-based and structure-based methods. nih.govbiointerfaceresearch.comnih.gov
Ligand-based pharmacophore modeling is employed when the three-dimensional structure of the biological target is unknown, but a set of active and inactive molecules is available. mdpi.comyoutube.comnih.gov This approach involves aligning a set of known active compounds and extracting the common chemical features that are essential for their bioactivity. semanticscholar.org The resulting pharmacophore model represents a hypothesis of the necessary interactions with the target. Various computational tools and algorithms are available for generating ligand-based pharmacophores, which can then be used to screen large compound libraries for novel molecules with the desired activity. mdpi.com
Structure-based pharmacophore modeling , on the other hand, is utilized when the three-dimensional structure of the target protein, typically complexed with a ligand, is available. nih.govbiointerfaceresearch.com This method involves analyzing the key interaction points between the ligand and the protein's active site, such as hydrogen bond donors and acceptors, hydrophobic regions, and charged centers. biointerfaceresearch.com By understanding these critical interactions, a pharmacophore model can be constructed that represents the essential features a ligand must possess to bind effectively to the target. This approach offers a more direct insight into the binding requirements of the target and can guide the rational design of new and potent inhibitors. nih.gov
Identification of Novel Scaffolds with this compound-like Activity
The identification of novel molecular scaffolds that can mimic the activity of a known compound, such as this compound, is a key strategy in medicinal chemistry to overcome limitations of the original molecule, such as poor pharmacokinetic properties or patentability issues. This process often involves computational techniques that can explore vast chemical spaces for structurally diverse molecules that retain the key pharmacophoric features of the parent compound.
One powerful approach is the use of pharmacophore models, as described in the previous section, as a query to search large chemical databases. By screening for molecules that match the pharmacophoric features of this compound, it is possible to identify compounds with different core structures but similar biological activity. Virtual screening campaigns using these models can efficiently filter millions of compounds to a manageable number for experimental testing.
Cheminformatics Analysis of this compound Chemical Space
Cheminformatics provides the tools and techniques to analyze and navigate the vastness of chemical space, which encompasses all possible molecules. researchgate.netnih.govresearchgate.net Understanding the chemical space around a particular compound like this compound is crucial for identifying related molecules with potentially improved properties. scispace.comnih.gov
Diversity and Similarity Analysis
Diversity and similarity analysis are fundamental chemoinformatic techniques used to characterize a set of chemical compounds. These methods rely on the calculation of molecular descriptors, which are numerical representations of a molecule's properties, and the use of similarity metrics to quantify the likeness between pairs of molecules.
Diversity analysis aims to assess the structural variety within a collection of compounds. This is important for ensuring broad coverage of the relevant chemical space when building a compound library for screening or for understanding the structural landscape of a set of active molecules.
Similarity analysis , conversely, is used to identify compounds that are structurally similar to a query molecule. researchgate.net This is a core principle in ligand-based drug design, where the assumption is that structurally similar molecules are likely to have similar biological activities. Various fingerprinting methods and similarity coefficients are employed to perform these analyses, enabling the rapid searching of large databases for analogs of a compound of interest.
Scaffold Hopping and Bioisosteric Replacement Studies
Scaffold hopping is a computational strategy aimed at discovering novel molecular scaffolds that are structurally distinct from a known active compound but retain its biological activity. nih.govh1.coresearchgate.net This is achieved by replacing the core structure (scaffold) of the molecule while preserving the spatial arrangement of the key functional groups responsible for its interaction with the biological target. Successful scaffold hopping can lead to the discovery of new chemical series with improved properties, such as enhanced potency, better selectivity, or a more favorable intellectual property position.
No Publicly Indexed Chemical Compound Found for "this compound"
Following a comprehensive search for the chemical compound designated as "this compound," no corresponding entry or data has been found in public chemical databases or scientific literature. This identifier does not appear to be a recognized Chemical Abstracts Service (CAS) number, PubChem Compound ID (CID), or other standard chemical identifier.
As a result, it is not possible to provide a scientifically accurate article detailing the advanced analytical and spectroscopic characterization methods for this purported compound. The generation of information regarding its structural elucidation, purity assessment, conformational studies, and chromatographic separation would be speculative and not based on verifiable research findings.
Scientific articles on chemical compounds rely on published data from experimental studies. Without any such data for a compound identified as "this compound," the creation of the requested article with the specified outline would necessitate the fabrication of information, which falls outside the scope of providing factual and accurate content.
It is recommended to verify the identifier "this compound" for accuracy and to ensure it corresponds to a publicly documented chemical substance for which research data is available. If "this compound" is an internal or proprietary identifier, the information required to construct the article would be located in internal research and development documentation.
Advanced Analytical and Spectroscopic Characterization Methods for Research on Cid 85532570
Chromatographic Techniques for Compound Separation and Quantification in Research Matrices
High-Performance Liquid Chromatography (HPLC) Method Development
The development of a robust High-Performance Liquid Chromatography (HPLC) method is fundamental for the quantification and purity assessment of CID 85532570 in various matrices. A reversed-phase HPLC (RP-HPLC) method is often the primary choice for non-polar to moderately polar compounds.
For the analysis of this compound, a method would be developed using a C18 stationary phase, which provides excellent separation for a wide range of organic molecules. The mobile phase composition is a critical parameter to optimize. A typical approach involves a gradient elution using a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, like 0.1% formic acid in water. researchgate.net This gradient allows for the efficient elution of the compound of interest while separating it from potential impurities or metabolites.
The optimization process involves adjusting the gradient slope, flow rate, and column temperature to achieve a sharp, symmetrical peak for this compound with a suitable retention time, typically within a 10-minute analysis window for high-throughput applications. jfda-online.com Detection is commonly performed using a Diode-Array Detector (DAD) or a UV-Vis detector set at a wavelength where this compound exhibits maximum absorbance. nih.govnih.gov
The developed method must undergo rigorous validation according to established guidelines to ensure its reliability. Key validation parameters include linearity, precision, accuracy, and specificity. nih.gov Linearity is assessed by analyzing a series of standard solutions across a range of concentrations, with a correlation coefficient (R²) greater than 0.99 being the target. jfda-online.comrsc.org Precision is determined by the relative standard deviation (RSD) of repeated measurements, while accuracy is evaluated through recovery studies. researchgate.netnih.gov
Table 1: Hypothetical HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 8 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites
To understand the metabolic profile of this compound, particularly for identifying volatile organic compounds (VOCs) that may arise from its biotransformation, Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice. mdpi.com This method is highly sensitive and specific, allowing for the separation and identification of volatile and semi-volatile compounds in complex biological samples. researchgate.net
Sample preparation is a critical first step and typically involves extracting the metabolites from a biological matrix (e.g., cell culture supernatant, microsomal incubation mixtures) using an appropriate organic solvent like ethyl acetate. innovareacademics.in For non-volatile metabolites, a derivatization step, often silylation, is employed to increase their volatility and thermal stability, making them amenable to GC analysis. researchgate.net
The extract is then injected into the GC system, where compounds are separated based on their boiling points and interaction with the stationary phase of the capillary column. As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio. The resulting mass spectrum provides a molecular fingerprint that can be used to identify the compound by comparing it to spectral libraries. mdpi.cominnovareacademics.in This analysis can reveal the metabolic pathways affecting this compound, identifying products of oxidation, reduction, or other enzymatic processes.
Table 2: Potential Volatile Metabolites of this compound Identifiable by GC-MS
| Metabolite Class | Potential Transformation | Analytical Note |
|---|---|---|
| Alcohols | Hydroxylation of aliphatic or aromatic moieties | May require derivatization for sharp peaks |
| Ketones | Oxidation of secondary alcohols | Generally good chromatographic behavior |
| Fatty Acids/Esters | Breakdown of longer side chains | Often identified as methyl esters after derivatization |
| Amines/Amides | Dealkylation or hydrolysis | Derivatization is usually necessary |
X-ray Crystallography and Cryo-Electron Microscopy for Structure Determination of this compound Complexes
Determining the three-dimensional (3D) structure of this compound bound to its biological target, such as a protein or enzyme, is crucial for understanding its mechanism of action and for structure-based drug design. nih.gov X-ray crystallography and cryo-electron microscopy (cryo-EM) are the two leading techniques for high-resolution structural analysis of macromolecular complexes. crelux.com
X-ray crystallography is a powerful method that can yield atomic-resolution structures, but it requires the formation of well-ordered crystals of the protein-ligand complex. nih.gov Cryo-EM has emerged as a revolutionary alternative, particularly for large, flexible, or heterogeneous complexes that are resistant to crystallization. esrf.frnih.govucl.ac.uk Cryo-EM involves flash-freezing the sample in a thin layer of vitreous ice and imaging individual particles with an electron microscope. nih.govaimspress.com
Ligand-Protein Co-Crystallization and Structure Solution
To obtain the structure of a this compound-protein complex via X-ray crystallography, co-crystallization is a common approach. nih.gov This involves mixing the purified target protein with an excess of this compound before setting up crystallization trials. youtube.com The ligand concentration should be sufficient to ensure near-saturation of the protein's binding sites, which often requires a molar excess of the ligand (e.g., 1:5 or 1:10 protein-to-ligand ratio). researchgate.nethamptonresearch.com The presence of the ligand can sometimes stabilize the protein and promote the formation of high-quality crystals. youtube.com
Crystallization screening is performed by testing a wide array of conditions, varying parameters such as precipitant type and concentration, pH, and temperature. Once suitable crystals are grown, they are exposed to a high-intensity X-ray beam, typically at a synchrotron source, to generate a diffraction pattern. nih.gov The intensities of the diffracted spots are measured, and this data, combined with phase information (obtained through methods like molecular replacement), is used to calculate an electron density map. nih.gov
Table 3: Hypothetical Co-crystallization Screening Conditions for this compound-Protein Complex
| Condition ID | Precipitant | Buffer (pH) | Additive |
|---|---|---|---|
| A1 | 1.6 M Ammonium Sulfate | 0.1 M HEPES (7.5) | None |
| B7 | 20% w/v PEG 3350 | 0.1 M Bis-Tris (6.5) | 0.2 M Sodium Chloride |
| C4 | 1.0 M Sodium Citrate | 0.1 M Tris-HCl (8.5) | None |
| H2 | 30% v/v PEG 400 | 0.1 M MES (6.0) | 0.1 M Calcium Acetate |
Electron Density Map Interpretation
The direct result of an X-ray crystallography experiment is an electron density map, which is a 3D representation of the distribution of electrons in the crystal. proteopedia.orgnumberanalytics.com The interpretation of this map is the process of building an atomic model of the molecule that fits the density. nih.gov
Two main types of maps are used in this process. rcsb.org
Fo-Fc (difference) map : This map highlights discrepancies between the experimental data and the model. Positive peaks (typically colored green) indicate regions where electron density is present but has not been accounted for by the model, such as a missing atom or a ligand. Negative peaks (typically colored red) show where atoms have been placed in the model but there is no supporting electron density. proteopedia.org
For the this compound-protein complex, the crystallographer carefully examines the electron density in the protein's binding pocket. A clear, unambiguous density in the Fo-Fc map corresponding to the shape of this compound is strong evidence of its binding. The model of this compound is then built into this density, and its conformation and interactions with the surrounding amino acid residues are determined. The entire complex model is then refined to improve its fit to the experimental data, a process monitored by statistics such as the R-factor and R-free. numberanalytics.com
Table 4: Typical Refinement Statistics for a Protein-Ligand Crystal Structure
| Parameter | Typical Value | Description |
|---|---|---|
| Resolution (Å) | 1.5 - 2.5 | A measure of the level of detail in the map. |
| R-work / R-factor | < 0.20 | Agreement between the observed data and the model. |
| R-free | < 0.25 | Cross-validation metric to monitor for overfitting. |
| Ramachandran Plot | > 98% in favored regions | Validates the stereochemistry of the protein backbone. |
Emerging Research Directions and Future Pre Clinical Applications of Cid 85532570
CID 85532570 as a Research Tool and Chemical Probe
This compound has established itself as a valuable chemical probe for interrogating cellular signaling pathways. Its ability to modulate sGC activity independently of nitric oxide (NO) has been instrumental in dissecting the complexities of the NO/cGMP signaling cascade. selleckchem.com Furthermore, its activity as an inhibitor of Hypoxia-inducible factor-1alpha (HIF-1α) has expanded its utility as a research tool in cancer and ischemia research. selleckchem.com
Development of Labeled this compound for Imaging Studies
To further enhance its utility as a research tool, efforts have been made to develop labeled versions of this compound for imaging applications. The design and synthesis of a tritium-labeled, photolabile analogue of YC-1 has been reported. nih.gov This analogue, 6-azido-3-(5'-hydroxymethyl-2'-furyl)-1-benzylindazole, was developed as a probe for soluble guanylate cyclase. nih.gov Upon photoactivation, this tritium-labeled analogue successfully labeled the alpha-subunit of sGC, demonstrating its potential for target identification and binding studies. nih.gov
While specific studies on positron emission tomography (PET) imaging agents derived from this compound are not yet widely published, the development of radiolabeled analogues is a logical next step. The synthesis of 11C and 18F isotopologues of other small molecule inhibitors for PET imaging has been successfully achieved, providing a roadmap for similar developments with the this compound scaffold. researchgate.net The ability to non-invasively visualize the distribution and target engagement of this compound in preclinical models would provide invaluable insights into its pharmacokinetics and pharmacodynamics, accelerating its development for various therapeutic applications. oup.comveteriankey.com
Use in Target Validation and Pathway Deconvolution
This compound has been instrumental in validating sGC as a therapeutic target and in deconvoluting the downstream signaling pathways. Its use has helped to elucidate the role of the cGMP pathway in various physiological processes. Beyond its effects on sGC, research has shown that this compound can inhibit P-glycoprotein (Pgp) efflux via the NO-cGMP-PKG-ERK signaling pathway, suggesting its potential in overcoming multidrug resistance in cancer. nih.gov This was demonstrated by the reversal of YC-1's inhibitory effect on Pgp by inhibitors of NO synthase, sGC, and PKG. nih.gov
Furthermore, this compound has been used to probe cGMP-independent pathways. For instance, its inhibition of HIF-1α expression occurs at the post-transcriptional level and is thought to be independent of sGC activation, linking it to the oxygen-sensing pathway. selleckchem.com This dual activity profile makes this compound a powerful tool for dissecting the crosstalk between different signaling networks.
Potential for this compound as a Lead Compound for Pre-clinical Drug Discovery
As one of the first-generation sGC stimulators, this compound has served as a foundational lead compound for the development of newer, more potent, and selective molecules. nih.gov The insights gained from studying this compound have guided the design of clinically successful drugs like Riociguat.
Optimization Strategies for Enhanced Potency and Selectivity
Structure-activity relationship (SAR) studies on the this compound scaffold have been crucial in identifying key structural motifs for its biological activity. These studies have paved the way for medicinal chemistry efforts to optimize its properties. Strategies such as scaffold-hopping, where the core structure of a compound is modified to improve its drug-like properties while maintaining its pharmacological activity, have been employed to address metabolic liabilities of aromatic compounds like this compound. rsc.org The goal of such optimization is to enhance potency, improve selectivity for sGC over other enzymes, and refine the pharmacokinetic profile.
| Optimization Strategy | Objective | Example Approach |
|---|---|---|
| Scaffold Hopping | Improve metabolic stability and patentability. | Replacing the indazole core with other heterocyclic systems. |
| Side-Chain Modification | Enhance potency and selectivity. | Modifying the benzyl (B1604629) and furyl substituents to explore interactions with the target protein. |
| Bioisosteric Replacement | Improve pharmacokinetic properties. | Replacing functional groups with others that have similar physical or chemical properties. |
Exploration of Novel Therapeutic Areas (Pre-clinical Stage)
The unique pharmacological profile of this compound has prompted its investigation in a range of preclinical models for various diseases.
Kidney Fibrosis : In a model of diabetic nephropathy in OVE26 type 1 diabetic mice, this compound, acting as a HIF-1 inhibitor, was shown to reduce glomerular hypertrophy, mesangial matrix expansion, and extracellular matrix accumulation. nih.gov This suggests its potential as a therapeutic agent for chronic kidney disease.
Neuroinflammation : Preclinical studies have indicated that this compound can reduce inflammatory cellular infiltration in the ischemic brain, suggesting a potential role in treating neurological conditions with an inflammatory component. researchgate.net
Cancer : Beyond its well-established role as a HIF-1α inhibitor in cancer, this compound has been investigated for its ability to overcome multidrug resistance. nih.gov Its potential as a cytotoxic agent is also being explored through SAR studies of its analogues. acs.org
| Therapeutic Area | Preclinical Model | Key Findings | Reference |
|---|---|---|---|
| Kidney Fibrosis | OVE26 Type 1 Diabetic Mice | Reduced glomerular hypertrophy and extracellular matrix accumulation. | nih.gov |
| Neuroinflammation | Ischemic Brain Injury Model | Decreased infiltration of inflammatory cells. | researchgate.net |
| Cancer | In vitro and in vivo models | Inhibition of multidrug resistance proteins and cytotoxic effects. | nih.govacs.org |
Integration of this compound Research with Systems Biology and Omics Approaches
The advent of systems biology and multi-omics technologies offers a powerful lens through which to understand the complex biological effects of compounds like this compound. By integrating data from genomics, transcriptomics, proteomics, and metabolomics, researchers can build a more holistic picture of a drug's mechanism of action and its impact on cellular networks.
Integrative omics analysis can help to identify novel targets and biomarkers associated with the response to this compound treatment. nih.govnih.gov For example, a systems-level analysis could reveal previously unknown pathways that are modulated by this compound, leading to the identification of new therapeutic opportunities.
While comprehensive systems biology studies specifically focused on this compound are still emerging, the groundwork is being laid. The integration of transcriptomic and metabolomic data has been shown to be a powerful approach for understanding complex biological responses. researchgate.net Such an approach could be applied to further elucidate the multifaceted effects of this compound, moving beyond a single-target perspective to a network-based understanding of its pharmacology. This will be crucial for the rational design of future preclinical studies and for identifying patient populations most likely to benefit from therapies derived from this promising chemical scaffold.
Proteomics and Metabolomics Profiling
A comprehensive search has yielded no specific studies detailing the impact of this compound on the proteome or metabolome of any biological system. Proteomics and metabolomics are critical tools in modern drug discovery and development, offering insights into the mechanisms of action and potential off-target effects of a compound. The application of these technologies to this compound would be a crucial first step in characterizing its biological activity. Future research in this area would need to establish baseline protein and metabolite profiles in relevant cell lines or animal models and then systematically analyze the changes that occur upon exposure to the compound.
Gene Expression Analysis
Similarly, there is a lack of available data concerning the effects of this compound on gene expression. Techniques such as RNA sequencing (RNA-seq) are powerful methods for the quantitative analysis of the transcriptome, providing a snapshot of the genes that are actively being expressed in a cell at a given time. Such analyses are fundamental to understanding how a compound may alter cellular pathways and functions. For instance, a common approach involves performing differential expression analysis to identify genes that are up- or down-regulated in response to a compound, which can provide clues about its therapeutic potential or toxicity.
Challenges and Opportunities in the Academic Research of this compound
The primary challenge in the academic research of this compound is the current scarcity of foundational data. Without initial studies to characterize its basic biological and chemical properties, researchers lack the necessary groundwork to formulate specific hypotheses for more advanced pre-clinical investigation. This presents a significant hurdle to securing funding and dedicating laboratory resources to its study.
Q & A
Q. How to address peer review critiques about methodological limitations in this compound studies?
- Methodological Answer :
- Perform post-hoc power analysis to justify sample sizes and address concerns about statistical validity .
- Include supplemental data (e.g., raw chromatograms, crystallographic files) to support contested conclusions .
- Acknowledge limitations transparently and propose follow-up experiments in the Discussion .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
